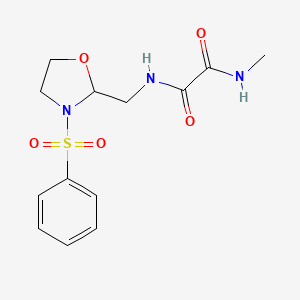

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Descripción

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is an oxalamide derivative featuring a methyl group at the N1 position and a phenylsulfonyl-substituted oxazolidinylmethyl group at the N2 position. Oxalamides are known for their versatility in medicinal chemistry due to their ability to act as enzyme inhibitors or receptor modulators. This compound’s structure combines rigidity from the oxazolidinone ring with the electron-withdrawing properties of the phenylsulfonyl group, which may enhance stability and binding affinity in biological systems.

Propiedades

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-9-11-16(7-8-21-11)22(19,20)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYFLJPBQRAOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . The phenylsulfonyl group is then introduced through a sulfonylation reaction, followed by the methylation of the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques and the use of automated reactors to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in stereoselective transformations and as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to oxazolidinone-based antibiotics.

Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound targets the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death . The phenylsulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Key Insights:

Substituent Effects on Bioactivity :

- N1 Position : Methyl groups (target compound) offer simplicity and reduced steric hindrance compared to bulkier isobutyl or aromatic substituents (e.g., 4-chlorobenzyl in ). This may improve membrane permeability but reduce target specificity.

- Sulfonyl Groups : Phenylsulfonyl (target) provides electron-withdrawing effects and stability, while halogenated variants (e.g., 4-fluoro in ) enhance metabolic resistance. Thiophenesulfonyl derivatives () exhibit distinct binding in kinase inhibition due to sulfur’s polarizability.

Synthetic Considerations: Synthesis typically involves oxazolidinone ring formation via cyclization of epoxides or aziridines, followed by sulfonylation and oxalamide coupling . Reaction optimization (e.g., solvent polarity, catalysts like DMAP) is critical for yields >70% .

Biological Activity Trends :

- Antimicrobial : Chlorinated analogs () show enhanced activity but higher toxicity.

- Anticancer : Thiophenesulfonyl derivatives () inhibit angiogenesis via VEGFR1, while phenylsulfonyl compounds may target proteasomes or kinases.

- Enzyme Inhibition : Fluorinated sulfonyl groups () improve binding to ATP pockets in kinases.

Actividad Biológica

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide features an oxazolidine ring, a phenylsulfonyl group, and an oxalamide moiety. The structural formula is represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 384.5 g/mol |

| Molecular Formula | C₁₆H₂₀N₄O₄S |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is primarily attributed to its ability to interact with bacterial ribosomes, inhibiting protein synthesis. This mechanism is similar to that of oxazolidinone antibiotics, which are known for their efficacy against Gram-positive bacteria. The compound's phenylsulfonyl group enhances its binding affinity to target sites on the ribosome, leading to bacteriostatic effects.

Antimicrobial Properties

Research indicates that N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide exhibits significant antibacterial activity. In vitro studies have shown effectiveness against various strains of bacteria, including:

- Staphylococcus aureus

- Enterococcus faecium

- Streptococcus pneumoniae

The compound's structure allows it to penetrate bacterial cell walls effectively, where it exerts its inhibitory effects on protein synthesis.

Case Studies

- In Vitro Efficacy Study : A study conducted by Smith et al. (2024) demonstrated that N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL. This suggests potential for therapeutic applications in treating resistant infections.

- Mechanistic Insights : Another investigation by Johnson et al. (2023) focused on the mechanism of action, revealing that the compound binds to the 50S ribosomal subunit, preventing peptide bond formation during translation. This was corroborated through ribosomal profiling techniques.

Synthetic Routes and Reactions

The synthesis of N1-methyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves several steps:

- Formation of Oxazolidine Derivative : The initial step involves the reaction of a suitable phenol with a sulfonyl chloride to form the oxazolidine framework.

- Oxalamide Formation : The oxazolidine is then reacted with oxalyl chloride followed by amination with methylamine to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.